molecular formula C17H16O4 B1327961 3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone CAS No. 898778-87-5

3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

Cat. No.: B1327961
CAS No.: 898778-87-5
M. Wt: 284.31 g/mol
InChI Key: OWBKUDRTWXUVDC-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone can be synthesized through the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of 3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone involves its ability to form stable cyclic structures through acetalization and ketalization reactions. These reactions protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s molecular targets include carbonyl-containing substrates, and its pathways involve acid-catalyzed formation and hydrolysis of cyclic acetals and ketals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methoxy group, which confer distinct chemical reactivity and stability. This combination allows for specific applications in organic synthesis and industrial processes that are not achievable with similar compounds .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-8-3-2-7-14(15)16(18)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKUDRTWXUVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645046
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-87-5
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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